CC(C)(C)n1c2c(c(n1)Cc3cccc4c3cccc4)c(ncn2)N . This compound is classified as a heterocyclic organic compound, specifically a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anticancer and anti-inflammatory properties, making them significant in pharmaceutical research.
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide can be achieved through several methods, primarily involving multi-step reactions.
This method highlights the importance of careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide features several key components:
Crystallographic data suggests intermolecular hydrogen bonding plays a role in stabilizing the solid-state structure.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide can participate in various chemical reactions:
These reactions highlight the compound's versatility for further functionalization in drug design.
The mechanism of action for compounds similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide typically involves:
Data from biological assays confirm these mechanisms through observed changes in cell viability and signaling pathway activation.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable conditions for storage and handling during research applications.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide has several promising applications:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1